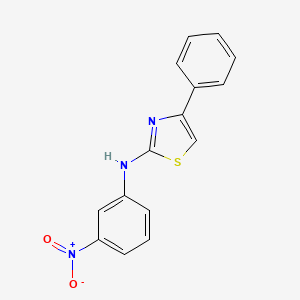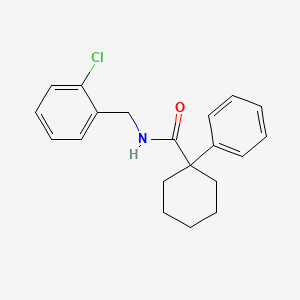![molecular formula C15H11ClFNO3 B5768508 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene, also known as CF3, is a chemical compound that has shown promise in scientific research applications. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is not yet fully understood. However, it has been suggested that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene may work by inhibiting the activity of certain enzymes and proteins in the body. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the reduction of inflammation and the inhibition of cancer cell growth. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to have potential as a treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its potential as a treatment for Alzheimer's disease. Another advantage is its anti-inflammatory and anti-tumor properties. However, one limitation of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its cost. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is a relatively expensive compound to synthesize and may not be feasible for all research projects.
Future Directions
There are several future directions for research on 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail. Research could also focus on developing more cost-effective methods for synthesizing 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Finally, research could explore the potential of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene as a treatment for other diseases and conditions.
Synthesis Methods
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene can be synthesized using various methods, including the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl chloride in the presence of a base. The resulting compound is then subjected to further reactions to produce 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. Another method involves the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl bromide in the presence of a palladium catalyst.
Scientific Research Applications
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have potential in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has also been found to inhibit the growth of certain types of cancer cells. Research has also shown that 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
2-chloro-1-[(2-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-9-11(7-8-18(19)20)5-6-15(13)21-10-12-3-1-2-4-14(12)17/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVKCWIJFGAKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[(2-fluorobenzyl)oxy]-4-[(E)-2-nitroethenyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)



![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)


![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)